REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][S:5][C:6]=1[NH:7][C:8](=[O:10])[CH3:9].C([O-])([O-])=O.[Cs+].[Cs+].N#N.C[NH:20][C@@H:21]1CCC[CH2:23][C@H:22]1[NH:27][CH3:28].CC1N=CNC=1>CN(C=O)C.[Cu]I>[CH3:23][C:22]1[N:27]=[CH:28][N:20]([C:2]2[N:3]=[CH:4][S:5][C:6]=2[NH:7][C:8](=[O:10])[CH3:9])[CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CSC1NC(C)=O
|
Name
|
Cs2CO3
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
869 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
446 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
(washed with DMF)
|
Type
|
CUSTOM
|
Details
|
The filtrate purified by prep-HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1N=CSC1NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |